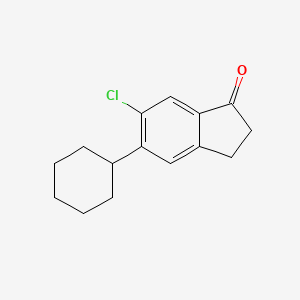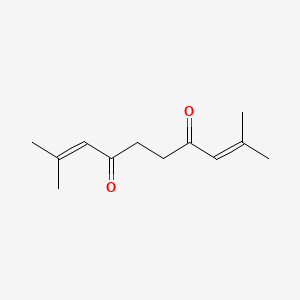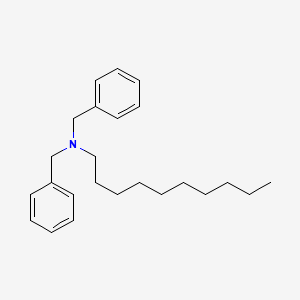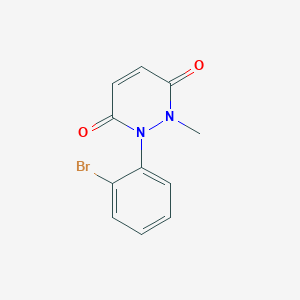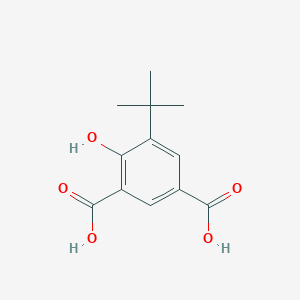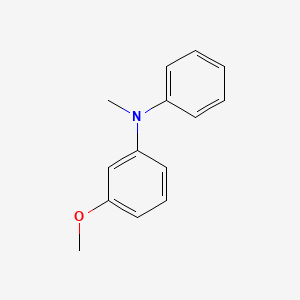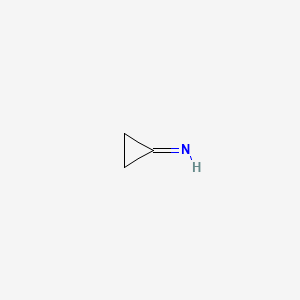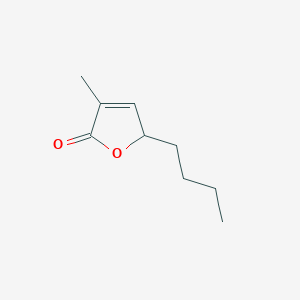
5-Butyl-3-methylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-3-methylfuran-2(5H)-one: is an organic compound belonging to the class of furanoid fatty acids. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of butyl and methyl groups attached to the furan ring makes this compound unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3-methylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 5-butyl-3-methylpent-2-en-4-one. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Butyl-3-methylfuran-2(5H)-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Various substitution reactions can occur at the furan ring, leading to the formation of different substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated furans.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Butyl-3-methylfuran-2(5H)-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of furanoid fatty acids with biological membranes and enzymes.
Industry: In the industrial sector, this compound can be used as a flavoring agent or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-Butyl-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in various chemical reactions, leading to the modulation of biological pathways. The butyl and methyl groups can influence the compound’s lipophilicity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
5-Butyl-2-furanone: Similar structure but lacks the methyl group.
3-Methyl-2-furanone: Similar structure but lacks the butyl group.
5-Butyl-3-methyl-2-furanone: Similar structure but differs in the position of the double bond.
Uniqueness: 5-Butyl-3-methylfuran-2(5H)-one is unique due to the presence of both butyl and methyl groups attached to the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
53230-21-0 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
2-butyl-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-8-6-7(2)9(10)11-8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
CALDSAJHVNPFKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C=C(C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


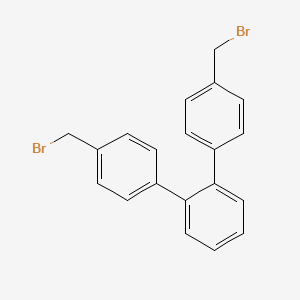
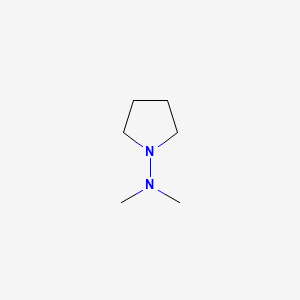
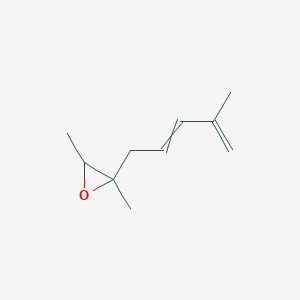
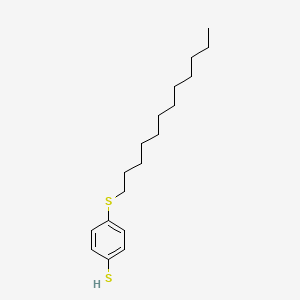
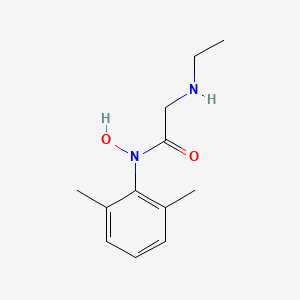
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
